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Compound of Interest

Compound Name: Beraprost

Cat. No.: B1666799 Get Quote

In the management of peripheral arterial disease (PAD), particularly in alleviating symptoms of

chronic peripheral arterial occlusion (CPAO), both beraprost and ticlopidine have been utilized

as therapeutic agents. This guide provides a detailed comparison of their efficacy, supported by

clinical trial data, experimental protocols, and an examination of their distinct mechanisms of

action.

Efficacy and Safety: A Quantitative Comparison
A key multicenter, single-blind, randomized, controlled study conducted in China provides the

most direct comparative data on the efficacy and tolerability of beraprost versus ticlopidine in

patients with CPAO.[1] The study enrolled 124 patients, with 119 included in the final efficacy

analysis.[1]
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Efficacy Parameter Beraprost Group Ticlopidine Group Key Findings

Improvement in Cool

Sensation

Significantly greater

improvement at 6

weeks (P<0.05)

Less improvement

compared to

beraprost

Beraprost showed a

superior effect in

improving the

sensation of coolness

in the limbs after 6

weeks of treatment.[1]

Intermittent

Claudication (Walking

Distance)

Baseline: 215 mAfter

3 weeks: 287 m

(P<0.001 vs

baseline)After 6

weeks: 356 m

(P<0.001 vs baseline)

Baseline: 230 mAfter

3 weeks: 258 m

(P<0.001 vs

baseline)After 6

weeks: 292 m (P<0.05

vs baseline)

Both drugs

significantly improved

walking distance. The

improvement was

significantly greater

with beraprost at 3

weeks (P<0.01).[1]

Limb Pain

Improvement

Significant reduction

at 3 and 6 weeks

(P<0.001)

Significant reduction

at 3 weeks (P<0.05)

and 6 weeks (P<0.01)

Both treatments

effectively reduced

limb pain at rest.[1]

Ankle-Brachial Index

(ABI)

Baseline: 0.55After 6

weeks: 0.60 (P<0.001

vs baseline)

Baseline: 0.61After 6

weeks: 0.65 (P<0.01

vs baseline)

Both drugs led to a

significant increase in

ABI, indicating

improved blood flow.

[1]
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Adverse Event
Profile

Beraprost Group
(n=65)

Ticlopidine Group
(n=58)

Statistical
Significance

Patients with any

Adverse Event (AE)
8 (12.3%) 25 (43.1%) P<0.001

Patients with Adverse

Drug Reactions (ADR)
4 (6.2%) 13 (22.4%) P<0.05

Withdrawals due to

AEs
Significantly fewer Significantly more P<0.05

Common ADRs

Dizziness (3.1%),

Headache (3.1%),

Facial flushing (1.5%),

Tachycardia (1.5%)

Rash (6.9%), Diarrhea

(1.7%), Hematemesis

(1.7%)

Beraprost was

associated with a

significantly lower

incidence of adverse

events and better

overall tolerability.[1]

Mechanisms of Action
Beraprost and ticlopidine exert their therapeutic effects through distinct signaling pathways.

Beraprost, a stable and orally active prostacyclin (PGI2) analogue, functions as a vasodilator

and platelet inhibitor.[2][3] It binds to prostacyclin receptors on vascular smooth muscle and

platelets.[2] This binding activates adenylate cyclase, leading to an increase in intracellular

cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit the release of calcium

ions (Ca2+) from intracellular stores, resulting in smooth muscle relaxation (vasodilation) and

inhibition of platelet aggregation.[2][3]
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Fig. 1: Beraprost Signaling Pathway

Ticlopidine is an antiplatelet agent belonging to the thienopyridine class. It is a prodrug that is

metabolized to an active form. This active metabolite irreversibly blocks the P2Y12 subtype of

the adenosine diphosphate (ADP) receptor on the platelet surface. By blocking this receptor,

ticlopidine prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is a

crucial step for fibrinogen binding and subsequent platelet aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

